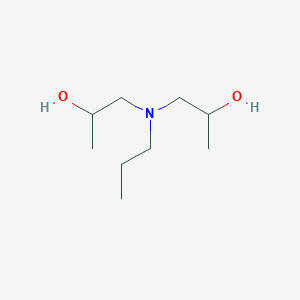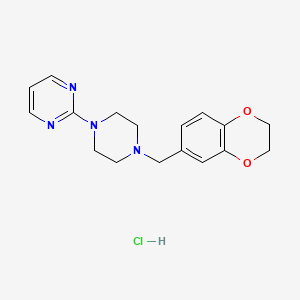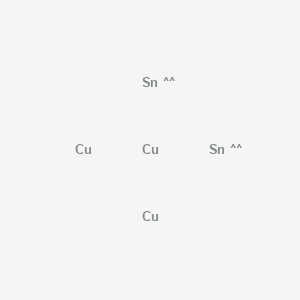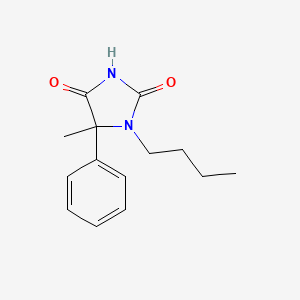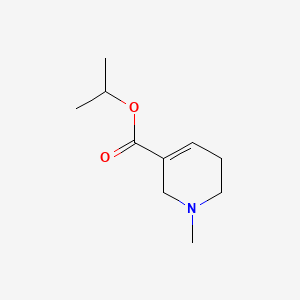
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate is an organic compound that belongs to the class of nicotinates It is structurally characterized by a tetrahydropyridine ring substituted with a methyl group and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate typically involves the esterification of 1-methyl-1,2,5,6-tetrahydronicotinic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
化学反応の分析
Types of Reactions
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: It can be reduced to form the fully saturated piperidine derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: The major product is 1-methyl-3-pyridinecarboxylic acid.
Reduction: The major product is 1-methyl-1,2,5,6-tetrahydropiperidine.
Substitution: The major product is 1-methyl-1,2,5,6-tetrahydronicotinic acid.
科学的研究の応用
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by acting on receptors in the brain. The exact pathways and molecular targets are still under investigation, but it is thought to influence the release and uptake of neurotransmitters such as dopamine and serotonin.
類似化合物との比較
Similar Compounds
- Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate
- Methyl 1-methyl-1,2,5,6-tetrahydronicotinate
- Butyl 1-methyl-1,2,5,6-tetrahydronicotinate
Uniqueness
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl and methyl counterparts, the isopropyl group may provide different pharmacokinetic properties, making it a compound of interest for further research and development.
特性
CAS番号 |
10558-56-2 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
propan-2-yl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-8(2)13-10(12)9-5-4-6-11(3)7-9/h5,8H,4,6-7H2,1-3H3 |
InChIキー |
UCCRGRWAACBLFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CCCN(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



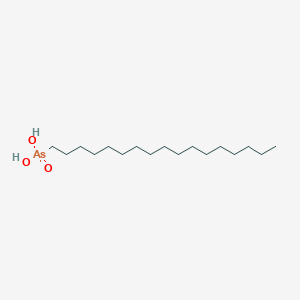

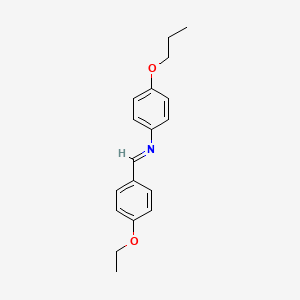
![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)


